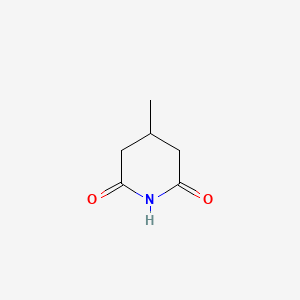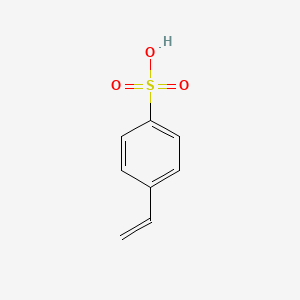
3-Metilglutarimida
Descripción general
Descripción
3-Methylglutarimide is an organic compound with the molecular formula C6H9NO2. It is a derivative of glutarimide, characterized by the presence of a methyl group attached to the glutarimide ring. This compound is a white solid and is known for its applications in various fields, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
3-Methylglutarimide has several scientific research applications:
Mecanismo De Acción
Target of Action
3-Methylglutarimide, also known as 4-methylpiperidine-2,6-dione, primarily targets the GABAA receptor . The GABAA receptor is a type of GABA receptor, which is a protein in the central nervous system that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
3-Methylglutarimide acts as an antagonist on the GABAA receptor Specifically, it suppresses both GABA- and pentobarbitone-evoked whole-cell currents .
Análisis Bioquímico
Biochemical Properties
3-Methylglutarimide plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of certain antibiotics. It interacts with various enzymes, including 3-hydroxy-3-methylglutaryl-CoA synthase, which catalyzes the condensation of acetoacetyl-CoA and acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA . This interaction is crucial for the mevalonate pathway, which is involved in the biosynthesis of isoprenoids. Additionally, 3-Methylglutarimide has been shown to inhibit protein synthesis in vitro, indicating its potential role in regulating cellular processes .
Cellular Effects
3-Methylglutarimide affects various types of cells and cellular processes. It has been observed to inhibit the growth of fungi, making it an effective antifungal agent . In mammalian cells, 3-Methylglutarimide influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of certain enzymes involved in protein synthesis, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3-Methylglutarimide involves its interaction with specific biomolecules. It binds to enzymes such as 3-hydroxy-3-methylglutaryl-CoA synthase, inhibiting their activity and affecting the mevalonate pathway . This inhibition can lead to changes in gene expression and cellular metabolism. Additionally, 3-Methylglutarimide has been shown to interact with other proteins and enzymes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methylglutarimide change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that 3-Methylglutarimide can have lasting effects on cellular function, particularly in inhibiting protein synthesis and affecting cellular metabolism . These effects are observed in both in vitro and in vivo studies, highlighting the importance of considering temporal changes when studying this compound.
Dosage Effects in Animal Models
The effects of 3-Methylglutarimide vary with different dosages in animal models. At low doses, the compound has been shown to inhibit protein synthesis and affect cellular metabolism without causing significant toxicity . At higher doses, 3-Methylglutarimide can cause toxic effects, including wakefulness, hallucinations, and toxic psychosis . These findings indicate the importance of carefully controlling the dosage when using 3-Methylglutarimide in research and therapeutic applications.
Metabolic Pathways
3-Methylglutarimide is involved in several metabolic pathways, including the mevalonate pathway. It interacts with enzymes such as 3-hydroxy-3-methylglutaryl-CoA synthase, which plays a crucial role in the biosynthesis of isoprenoids . Additionally, 3-Methylglutarimide can affect metabolic flux and metabolite levels, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Methylglutarimide is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . Understanding the transport and distribution of 3-Methylglutarimide is essential for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Methylglutarimide is an important factor in its activity and function. The compound has been shown to localize within the endoplasmic reticulum and other subcellular compartments . This localization is directed by targeting signals and post-translational modifications, which ensure that 3-Methylglutarimide reaches the appropriate cellular compartments to exert its effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methylglutarimide can be synthesized through several methods. One common method involves the reaction of crotononitrile with methyl cyanoacetate in the presence of a catalyst such as iridium pentahydride in tetrahydrofuran at 150°C for 20 hours . Another method involves the dehydration of the amide of glutaric acid .
Industrial Production Methods: Industrial production of 3-Methylglutarimide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylglutarimide undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of cyano groups, it can undergo nucleophilic substitution reactions where a nucleophile replaces a cyano group with another functional group.
Condensation Reactions: The glutarimide ring can participate in condensation reactions with molecules containing amine or alcohol groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols.
Condensation Reactions: Typically involve reagents like amines or alcohols under acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Products vary depending on the nucleophile used.
Condensation Reactions: Products include various substituted glutarimides.
Comparación Con Compuestos Similares
Glutarimide: The parent compound, known for its applications in various drugs.
Bemegride: A central nervous system stimulant with structural similarities to 3-Methylglutarimide.
Cycloheximide: An antibiotic that inhibits protein synthesis, containing the glutarimide substructure.
Uniqueness: 3-Methylglutarimide is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity compared to other glutarimides. This structural modification can lead to differences in its interactions with molecular targets and its overall pharmacological profile.
Propiedades
IUPAC Name |
4-methylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-2-5(8)7-6(9)3-4/h4H,2-3H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQNZVVDFWNHDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179766 | |
| Record name | 3-Methylglutarimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25077-26-3 | |
| Record name | 4-Methyl-2,6-piperidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25077-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylglutarimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025077263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylglutarimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylglutarimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYLGLUTARIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16FA9AZ3FW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Ethyl-3-Methylglutarimide (Bemegride) interact with barbiturates in the body?
A: While the exact mechanism is not fully understood, research suggests that Bemegride may act as a competitive antagonist to barbiturates, potentially reversing their depressive effects on the central nervous system. [, ]. More research is needed to fully elucidate the interaction.
Q2: Can you describe the structural characteristics of 3-Ethyl-3-Methylglutarimide?
A: 3-Ethyl-3-Methylglutarimide, also known as Bemegride, has the molecular formula C8H13NO2. While specific spectroscopic data isn't available in the provided research, its structure consists of a glutarimide ring with an ethyl and a methyl group substituted on the same carbon atom. [, ]
Q3: What is known about the influence of structural modifications on the activity of glutarimide derivatives?
A: Studies investigating the Thorpe-Ingold effect in glutarimide derivatives have shown that substitutions on the glutarimide ring can significantly influence reactivity and product distribution in reactions with aryllithiums. For example, 3-methylglutarimide yields predominantly the keto amide form, while 3,3,4,4-tetramethylglutarimide favors the hydroxy lactam form. These findings highlight the importance of steric effects in dictating the reactivity and potential biological activity of glutarimide derivatives. []
Q4: What are the known toxicological effects of Bemegride?
A: While Bemegride has been used to treat barbiturate overdosage, it is also recognized as a potential convulsant, particularly in animals. [] Clinical use requires careful dosage considerations due to the risk of inducing seizures.
Q5: Have any studies investigated the potential environmental impact of 3-Methylglutarimide or its derivatives?
A5: The provided research does not offer information on the environmental impact or degradation pathways of 3-Methylglutarimide or related compounds. This area warrants further investigation to assess potential risks and develop sustainable practices.
Q6: Is there any information on analytical techniques used to characterize and quantify 3-Methylglutarimide?
A: While the provided research doesn't delve into specific analytical techniques, it's likely that chromatographic methods like gas chromatography or high-performance liquid chromatography, possibly coupled with mass spectrometry, could be employed for the analysis of 3-Methylglutarimide and its derivatives. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1221689.png)



![3-[Bis(2-chloroethyl)amino]-4-methylbenzoic acid](/img/structure/B1221694.png)


![2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1221698.png)






